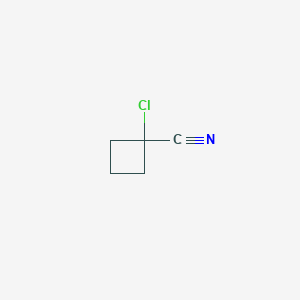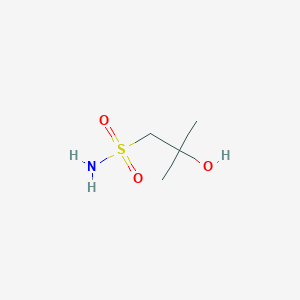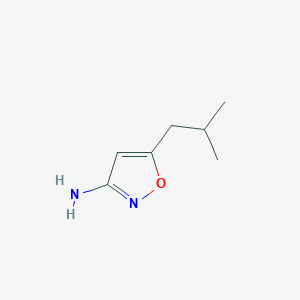![molecular formula C7H3ClFNS B13573904 3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
3-Chloro-7-fluorobenzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-fluoro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications . The compound’s structure consists of a benzene ring fused to a thiazole ring, with chlorine and fluorine substituents at the 3 and 7 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-chloro-7-fluoro-1,2-benzothiazole, can be achieved through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the compound can form carbon-carbon bonds with boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
3-Chloro-7-fluoro-1,2-benzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-chloro-7-fluoro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antibacterial effects . The compound’s electron-withdrawing properties also contribute to its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 7-Fluoro-1,2-benzothiazole
Uniqueness
3-Chloro-7-fluoro-1,2-benzothiazole is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and biological activity compared to other benzothiazole derivatives . These substituents also influence the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C7H3ClFNS |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
3-chloro-7-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
Clé InChI |
LGIAQKXHQJKIQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)SN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)

![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)
![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)







